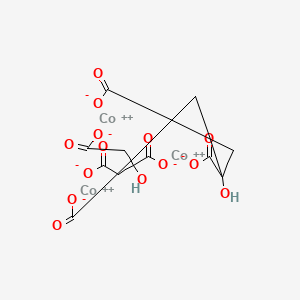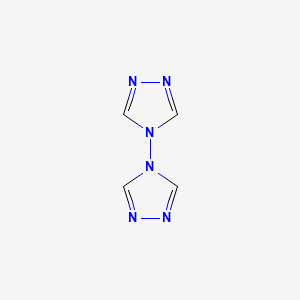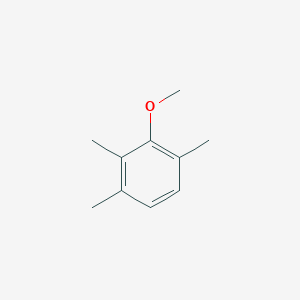
Citrate de cobalt(II)
Vue d'ensemble
Description
Cobaltous citrate is a chemical compound with the formula C₁₂H₁₀Co₃O₁₄ . It is a rose-red, amorphous powder .
Synthesis Analysis
Cobaltous citrate can be synthesized from reaction mixtures containing Co (II) and citrate in a 1:2 molar ratio at pH∼8 . The selection of routes to prepare these nanoferrites was found to be dependent on the required properties of materials to be synthesized .
Molecular Structure Analysis
The X-ray structure of Cobaltous citrate consists of a distorted octahedral anion with two citrate ligands fulfilling the coordination requirements of the Co (II) ion . The magnetic susceptibility measurements are consistent with a high-spin complex containing Co (II) with a ground state S =3/2 .
Chemical Reactions Analysis
Cobaltous citrate can react with aqueous ammonia to form a metal complex ion, hexaamminecobalt (II) ion . It can also react with sodium hydroxide to form a basic salt .
Physical And Chemical Properties Analysis
Cobaltous citrate is slightly soluble in water and soluble in dilute acids . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .
Applications De Recherche Scientifique
Applications antimicrobiennes
Le citrate de cobalt(II) a été étudié pour son potentiel en tant que composé antimicrobien. Il peut être ajouté directement aux aliments ou incorporé dans les matériaux d'emballage pour améliorer la sécurité alimentaire et prolonger la durée de conservation. Le complexe bioinorganique Co(II)-citrate est prometteur dans ce domaine .
Composés électroactifs
Dans le domaine de l'électrochimie, le citrate de cobalt(II) constitue la base de composés électroactifs comme le CoOOH, qui facilitent le transport des ions électrolytiques. Cette application est importante dans le développement de batteries et de supercondensateurs avancés .
Agents de diagnostic
Les composés du cobalt, y compris le citrate de cobalt(II), sont explorés comme nouveaux agents de diagnostic dans la recherche médicale. Leurs propriétés uniques peuvent contribuer à de nouvelles méthodes de détection et d'imagerie des maladies .
Safety and Hazards
Cobaltous citrate is classified as Acute toxicity - Category 4, Oral; Skin sensitization, Category 1; Serious eye damage, Category 1; Respiratory sensitization, Category 1; Germ cell mutagenicity, Category 2; Carcinogenicity, Category 1B; Reproductive toxicity, Category 1B . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Orientations Futures
Mécanisme D'action
Target of Action
Cobaltous citrate is a chemical compound of cobalt, which is known to be a central element of metabolically important biomolecules .
Mode of Action
It’s known that cobalt can produce oxygen radicals and may be oxidized to ionic cobalt, causing increased lipid peroxidation, dna damage, and inducing certain enzymes that lead to cell apoptosis .
Biochemical Pathways
Cobaltous citrate is involved in diverse biochemical pathways influencing cell metabolism and function. It’s known that citrate, a key molecule synthesized de novo, is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism .
Pharmacokinetics
It’s known that orally administered drugs are ingested in the mouth, after which it travels through a long journey in the human body until drugs reach the interaction site .
Result of Action
It’s believed that cobaltous citrate can lead to increased lipid peroxidation, dna damage, and induce certain enzymes that lead to cell apoptosis .
Action Environment
The action of cobaltous citrate can be influenced by various environmental factors. For instance, the pH level can affect the solubility and therefore the bioavailability of cobaltous citrate . Furthermore, the presence of other ions in the environment can also influence the action, efficacy, and stability of cobaltous citrate .
Analyse Biochimique
Biochemical Properties
Cobaltous citrate plays a significant role in biochemical reactions. It is known to form a soluble, mononuclear complex in aqueous media, which is synthesized and isolated from reaction mixtures containing Co(II) and citrate . This complex is potentially bioavailable and could participate in speciation patterns under conditions consistent with those employed for its synthesis and isolation .
Cellular Effects
The effects of cobaltous citrate on cells are complex and multifaceted. For instance, citrate, a physiologically relevant ligand of cobalt, has been found to support osteogenic differentiation via regulation of energy-producing metabolic pathways . This suggests that cobaltous citrate could potentially influence cell function and cellular metabolism.
Molecular Mechanism
At the molecular level, cobaltous citrate exerts its effects through various mechanisms. For instance, it forms a complex with citrate, fulfilling the coordination requirements of the Co(II) ion . This interaction could potentially influence enzyme activity, gene expression, and other biochemical processes.
Temporal Effects in Laboratory Settings
The effects of cobaltous citrate can change over time in laboratory settings. Specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of cobaltous citrate can vary with different dosages in animal models. Cobalt and chromium, for instance, have been found to accumulate in the brain and alter the expression of biomarkers, indicating neurotoxicity
Metabolic Pathways
Cobaltous citrate is involved in various metabolic pathways. Citrate, for example, is a key molecule in the tricarboxylic acid (TCA) cycle and plays a crucial role in energy metabolism
Transport and Distribution
It is known that cells take up extracellular citrate via the sodium-dependent plasma membrane transporter NaCT . This could potentially apply to cobaltous citrate as well.
Subcellular Localization
Given the involvement of citrate in various cellular processes, it is plausible that cobaltous citrate could also be localized to specific compartments or organelles within the cell .
Propriétés
IUPAC Name |
cobalt(2+);2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Co/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXXNGVQCLMTKU-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Co+2].[Co+2].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Co3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889440 | |
| Record name | Cobaltous citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: Rose-red solid; [Hawley] Hydrate: Red crystals; Slightly soluble in water; [MSDSonline] | |
| Record name | Cobaltous citrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4480 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Mol wt: 591.028. Solubility: 0.8 g/100 mL cold water at 15 °C /Cobaltous citrate dihydrate/, In water, 27.67 g/L at 20 deg and pH 6.6 | |
| Record name | Cobaltous citrate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/235 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
866-81-9 | |
| Record name | Cobaltous citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, cobalt(2+) salt (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobaltous citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricobalt dicitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COBALTOUS CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07D5053T1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cobaltous citrate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/235 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Rose-red, amorphous powder; melting point 150 °C (loses 2H2O); slightly soluble in water; soluble in dilute acids /Cobalt(II) citrate dihydrate/ | |
| Record name | Cobaltous citrate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/235 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene](/img/structure/B1583445.png)












